molecular formula C23H17ClO3 B11148514 7-[(2-chlorophenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one

7-[(2-chlorophenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one

Cat. No.: B11148514
M. Wt: 376.8 g/mol
InChI Key: GDFYDIVSLZLJAV-UHFFFAOYSA-N
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Description

7-[(2-chlorophenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one is an organic compound belonging to the class of coumarins and derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-chlorophenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one typically involves the reaction of 2-chlorophenol with 8-methyl-4-phenyl-2H-chromen-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required standards .

Chemical Reactions Analysis

Types of Reactions

7-[(2-chlorophenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-[(2-chlorophenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[(2-chlorophenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of amine oxidase, affecting neurotransmitter levels in the brain .

Comparison with Similar Compounds

Similar Compounds

  • 7-[(3-chlorophenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one
  • 7-[(4-chlorophenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one
  • 7-[(2-bromophenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one

Uniqueness

7-[(2-chlorophenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 2-chlorophenyl group may enhance its binding affinity to certain molecular targets compared to other similar compounds .

Properties

Molecular Formula

C23H17ClO3

Molecular Weight

376.8 g/mol

IUPAC Name

7-[(2-chlorophenyl)methoxy]-8-methyl-4-phenylchromen-2-one

InChI

InChI=1S/C23H17ClO3/c1-15-21(26-14-17-9-5-6-10-20(17)24)12-11-18-19(13-22(25)27-23(15)18)16-7-3-2-4-8-16/h2-13H,14H2,1H3

InChI Key

GDFYDIVSLZLJAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC4=CC=CC=C4Cl

Origin of Product

United States

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